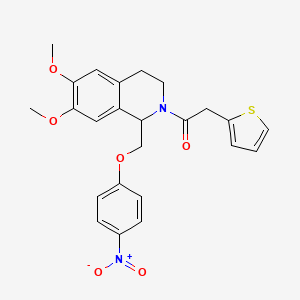![molecular formula C25H26N4O4S2 B11227277 N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11227277.png)
N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N8-[2-(4-ETHOXYPHENYL)ETHYL]-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is a complex organic compound belonging to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline moiety, and various functional groups such as ethoxyphenyl, isopropyl, and sulfanylidene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N8-[2-(4-ETHOXYPHENYL)ETHYL]-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Fusion with Quinazoline: The thiazole ring is then fused with a quinazoline moiety through a cyclization reaction involving an appropriate quinazoline precursor.
Functional Group Introduction: The ethoxyphenyl, isopropyl, and sulfanylidene groups are introduced through various substitution reactions using corresponding reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N8-[2-(4-ETHOXYPHENYL)ETHYL]-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane, and room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N8-[2-(4-ETHOXYPHENYL)ETHYL]-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N8-[2-(4-ETHOXYPHENYL)ETHYL]-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Disrupting the replication and transcription of genetic material, leading to cell death or growth inhibition.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinazoline Derivatives: Widely studied for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Uniqueness
N8-[2-(4-ETHOXYPHENYL)ETHYL]-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of both thiazole and quinazoline moieties in a single molecule provides a versatile scaffold for further modifications and exploration in various scientific fields.
Propiedades
Fórmula molecular |
C25H26N4O4S2 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
8-N-[2-(4-ethoxyphenyl)ethyl]-5-oxo-3-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C25H26N4O4S2/c1-4-33-17-8-5-15(6-9-17)11-12-26-22(30)16-7-10-18-19(13-16)29-21(28-23(18)31)20(35-25(29)34)24(32)27-14(2)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,26,30)(H,27,32)(H,28,31) |
Clave InChI |
HMYROYDAOFGJIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11227200.png)
![2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11227203.png)
![(2Z)-6-chloro-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11227216.png)

![3-(4-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11227218.png)
![4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11227221.png)
![N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11227222.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11227224.png)
![N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227232.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227239.png)
![N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227247.png)

![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227261.png)
![1-(4-Ethylphenyl)-3-hydroxy-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B11227265.png)
